molecular formula C10H8N4O2S B493849 (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid CAS No. 511239-00-2

(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid

Cat. No.: B493849
CAS No.: 511239-00-2
M. Wt: 248.26g/mol
InChI Key: DPEHVUSOWTYNQA-UHFFFAOYSA-N
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Description

(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid: is a complex organic compound that features a unique structure combining benzoimidazole and triazole rings with a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzoimidazole and triazole rings separately, followed by their fusion through a series of condensation reactions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.

Biology: In biological research, (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a probe for studying biochemical pathways.

Medicine: The compound shows promise in medicinal chemistry, particularly as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry: In industrial applications, the compound can be used in the formulation of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • tert-Butylamine
  • 2,2’-Bipyridyl

Uniqueness: Compared to similar compounds, (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid stands out due to its combined benzoimidazole and triazole rings, which confer unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2S/c15-8(16)5-17-10-13-12-9-11-6-3-1-2-4-7(6)14(9)10/h1-4H,5H2,(H,11,12)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEHVUSOWTYNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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